N-Boc-aminoxy-PEG3-propargyl

Description

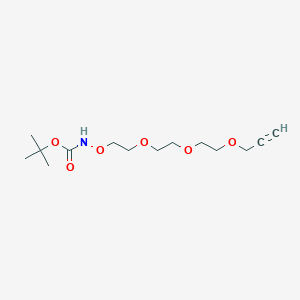

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-5-6-17-7-8-18-9-10-19-11-12-20-15-13(16)21-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOMFXUHEJCHQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153870 |

Source

|

| Record name | 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-46-5 |

Source

|

| Record name | 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-aminoxy-PEG3-propargyl: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-aminoxy-PEG3-propargyl, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, applications, and provides experimental protocols for its use, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Applications

N-Boc-aminoxy-PEG3-propargyl is a versatile chemical tool that incorporates three key functional components: a Boc-protected aminoxy group, a triethylene glycol (PEG3) spacer, and a terminal propargyl group. This unique architecture allows for a modular and sequential approach to the synthesis of complex biomolecular conjugates.

The Boc-protected aminoxy group provides a stable, masked reactive handle. The Boc (tert-butyloxycarbonyl) protecting group is readily removed under mild acidic conditions to reveal the aminoxy group, which can then react with aldehydes or ketones to form stable oxime linkages. This functionality is particularly useful for site-specific conjugation to proteins that have been engineered or modified to contain a carbonyl group.

The PEG3 spacer is a short, hydrophilic polyethylene (B3416737) glycol chain that enhances the aqueous solubility and reduces the potential for aggregation of the resulting conjugate. The flexibility of the PEG spacer can also be advantageous in ensuring that the conjugated molecules maintain their biological activity by minimizing steric hindrance.

The propargyl group contains a terminal alkyne that is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction forms a stable triazole linkage with an azide-functionalized molecule, providing a robust method for bioconjugation.

The principal applications of N-Boc-aminoxy-PEG3-propargyl are in the construction of complex therapeutic and diagnostic agents:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

Proteolysis Targeting Chimeras (PROTACs): The bifunctional nature of this linker is ideal for the synthesis of PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.

Data Presentation

Chemical Properties

| Property | Value | Source |

| CAS Number | 1951439-46-5 | [1] |

| Molecular Formula | C14H25NO6 | [1] |

| Molecular Weight | 303.4 g/mol | [1] |

| Purity | 95-98% | [1] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMSO, DMF, DCM | Generic |

| Storage | Store at -20°C, protected from light and moisture | Generic |

Quantitative Data Summary

Detailed quantitative data regarding the stability of N-Boc-aminoxy-PEG3-propargyl under various pH and temperature conditions, as well as kinetic data for its reactions, are not extensively available in the public domain. However, general characteristics of the functional groups provide guidance for its use. The Boc protecting group is known to be labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The propargyl group is stable under a wide range of conditions but will react with azides in the presence of a copper(I) catalyst. The PEG linker is generally stable. For critical applications, it is recommended to perform in-house stability and reactivity studies.

Experimental Protocols

The following protocols are generalized procedures for the use of N-Boc-aminoxy-PEG3-propargyl and may require optimization for specific applications.

Protocol 1: Boc-Deprotection of N-Boc-aminoxy-PEG3-propargyl

This protocol describes the removal of the Boc protecting group to expose the aminoxy functionality.

Materials:

-

N-Boc-aminoxy-PEG3-propargyl

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-aminoxy-PEG3-propargyl in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected aminoxy-PEG3-propargyl.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

-

Propargyl-functionalized molecule (e.g., aminoxy-PEG3-propargyl from Protocol 1)

-

Azide-functionalized molecule (e.g., a small molecule drug, peptide, or protein)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or a mixture of t-butanol and water)

Procedure:

-

Prepare stock solutions of all reagents. Dissolve the propargyl- and azide-functionalized molecules in the chosen reaction buffer. Prepare fresh stock solutions of sodium ascorbate.

-

In a reaction vial, combine the propargyl- and azide-functionalized molecules. A slight excess (1.1-1.5 equivalents) of one reactant may be used to drive the reaction to completion.

-

Prepare the copper catalyst solution by mixing CuSO4 and THPTA in a 1:2 to 1:5 molar ratio in water.

-

Add the copper/ligand solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-500 µM, and sodium ascorbate is typically at 1-5 mM.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Upon completion, the resulting triazole-linked conjugate can be purified by an appropriate method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, to remove excess reagents and the copper catalyst.

Mandatory Visualization

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using N-Boc-aminoxy-PEG3-propargyl. This workflow demonstrates the sequential conjugation of a target protein ligand and an E3 ligase ligand to the bifunctional linker.

Caption: General workflow for PROTAC synthesis using N-Boc-aminoxy-PEG3-propargyl.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action of a PROTAC, which is a key application of the N-Boc-aminoxy-PEG3-propargyl linker. The PROTAC facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: PROTAC-mediated targeted protein degradation pathway.

References

An In-depth Technical Guide to N-Boc-aminoxy-PEG3-propargyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of N-Boc-aminoxy-PEG3-propargyl, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and therapeutic development. Detailed experimental protocols and visualizations are included to facilitate its practical application in the laboratory.

Core Structure and Properties

N-Boc-aminoxy-PEG3-propargyl, with the CAS Number 1951439-46-5, is a versatile chemical tool designed with distinct functional ends separated by a polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its structure features:

-

A tert-butyloxycarbonyl (Boc)-protected aminooxy group (-ONH-Boc): This moiety allows for chemoselective conjugation to molecules containing aldehydes or ketones to form a stable oxime bond.[3][4] The Boc protecting group provides stability and can be readily removed under mild acidic conditions to reveal the reactive aminooxy group.[5][6]

-

A three-unit polyethylene glycol (PEG3) spacer : This hydrophilic chain enhances the solubility of the molecule and its conjugates in aqueous media, reduces aggregation, and provides a flexible spacer arm between conjugated molecules.[6][7]

-

A terminal propargyl group (-C≡CH): This alkyne functionality is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling a highly efficient and stable triazole linkage with azide-modified molecules.[8][9][10]

The combination of these functionalities in a single molecule allows for the sequential and controlled linkage of two different molecular entities, making it an invaluable reagent for constructing complex bioconjugates.

Data Presentation: Physicochemical Properties

The quantitative properties of N-Boc-aminoxy-PEG3-propargyl are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1951439-46-5 | [1][2] |

| Molecular Formula | C₁₄H₂₅NO₆ | [1][2][10] |

| Molecular Weight | 303.36 g/mol | [1][5][10] |

| Purity | ≥95-98% | [1][3] |

| Appearance | White to off-white solid or liquid | [11] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [6] |

| Storage | Store at -20°C | [6] |

Key Applications in Research and Drug Development

The unique trifunctional nature of N-Boc-aminoxy-PEG3-propargyl makes it a cornerstone in several advanced biochemical applications.

-

PROTAC Development : The linker is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][12][13] Its two reactive ends can connect a target protein-binding ligand and an E3 ubiquitin ligase ligand. The PEG spacer helps to optimize the distance and orientation between these two ligands, which is critical for the formation of a productive ternary complex and subsequent degradation of the target protein.[7][14]

-

Antibody-Drug Conjugate (ADC) Construction : In ADC development, this linker can be used to attach a potent cytotoxic payload to an antibody. For instance, the aminooxy group can be conjugated to an aldehyde-modified antibody, and the propargyl group can be clicked to an azide-functionalized drug molecule, or vice-versa.[15]

-

Bioconjugation and PEGylation : It is broadly used for PEGylation, the process of attaching PEG chains to proteins, peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic properties.[8] The dual functionalities allow for precise, site-specific conjugation strategies.[5]

-

Surface Modification : The linker can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostic assays.[4]

Experimental Protocols

The following are detailed, generalized methodologies for the key applications of N-Boc-aminoxy-PEG3-propargyl. Researchers should optimize these protocols for their specific molecules and experimental contexts.

Protocol 1: Two-Step Bioconjugation via Oxime Ligation and Click Chemistry

This protocol describes a general workflow for conjugating two different molecules (Molecule A and Molecule B) using N-Boc-aminoxy-PEG3-propargyl.

Step 1: Boc Group Deprotection

-

Dissolution : Dissolve N-Boc-aminoxy-PEG3-propargyl in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

-

Reaction : Stir the solution at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solvent Removal : Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

-

Neutralization : Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer and evaporate the solvent to yield the deprotected aminooxy-PEG3-propargyl linker.

Step 2: Oxime Ligation with an Aldehyde-Modified Molecule (Molecule A)

-

Preparation : Prepare an aldehyde-modified "Molecule A" (e.g., a protein with oxidized glycans).

-

Conjugation : Dissolve the deprotected linker and Molecule A in a reaction buffer (e.g., PBS, pH 6.5-7.0). A 20-50 fold molar excess of the linker is recommended.

-

Catalysis : Add aniline (B41778) to a final concentration of 10-20 mM to catalyze the reaction.[16]

-

Incubation : Incubate the reaction at room temperature for 2-4 hours.[16]

-

Purification : Purify the resulting conjugate (Molecule A-PEG3-propargyl) using size-exclusion chromatography or a desalting column to remove the excess linker.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azide-Modified Molecule (Molecule B)

-

Reactant Preparation : Dissolve the purified Molecule A-PEG3-propargyl conjugate and an azide-functionalized "Molecule B" in a suitable solvent system (e.g., a mixture of t-butanol and water).[17]

-

Catalyst Preparation : Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a ligand such as THPTA. Also, prepare a fresh solution of a reducing agent, typically sodium ascorbate (B8700270).[15]

-

Reaction Setup : Combine the solutions of the conjugate and Molecule B. Add the copper/ligand premix, followed by the sodium ascorbate solution to initiate the click reaction.[15]

-

Incubation : Stir the reaction at room temperature for 1-12 hours. Monitor progress by LC-MS.

-

Purification : Once complete, purify the final bioconjugate (Molecule A-PEG3-Molecule B) using an appropriate method, such as reverse-phase HPLC or affinity chromatography.[17]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the application of N-Boc-aminoxy-PEG3-propargyl.

Caption: General experimental workflow for dual conjugation.

Caption: PROTAC mechanism of action facilitated by a linker.

References

- 1. glycomindsynth.com [glycomindsynth.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. t-Boc-aminooxy-PEG-Propargyl | AxisPharm [axispharm.com]

- 6. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. t-Boc-aminooxy-PEG3-propargyl Datasheet DC Chemicals [dcchemicals.com]

- 11. axispharm.com [axispharm.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Boc-Aminooxy-PEG3-acid | PROTAC Linker | MCE [medchemexpress.cn]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-Boc-aminoxy-PEG3-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, N-Boc-aminoxy-PEG3-propargyl, including its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation.

Introduction

N-Boc-aminoxy-PEG3-propargyl (CAS Number: 1951439-46-5) is a versatile crosslinker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique trifunctional structure, comprising a Boc-protected aminooxy group, a terminal propargyl group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables a sequential and orthogonal conjugation strategy. This allows for the precise assembly of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The t-Boc-protected aminooxy group, after deprotection under acidic conditions, can selectively react with aldehydes or ketones to form a stable oxime linkage. The PEG3 spacer enhances aqueous solubility and provides a flexible linkage between the conjugated molecules.

Chemical and Physical Properties

The key chemical and physical properties of N-Boc-aminoxy-PEG3-propargyl are summarized in the table below.

| Property | Value |

| CAS Number | 1951439-46-5 |

| Molecular Formula | C14H25NO6 |

| Molecular Weight | 303.35 g/mol |

| Appearance | White to off-white solid or oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Storage Conditions | -20°C, protected from light and moisture |

Applications in Drug Development

The orthogonal reactivity of N-Boc-aminoxy-PEG3-propargyl makes it an invaluable tool in the development of novel therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody (mAb). A common strategy involves the enzymatic or chemical modification of the antibody to introduce a carbonyl group (aldehyde or ketone). The deprotected aminooxy group of the linker reacts with this carbonyl to form a stable oxime bond. Subsequently, an azide-modified cytotoxic drug can be attached to the propargyl group via CuAAC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. N-Boc-aminoxy-PEG3-propargyl can serve as the central linker connecting the target-binding ligand and the E3 ligase-binding ligand. The sequential nature of the conjugation reactions allows for a modular and efficient synthesis of PROTAC libraries for screening and optimization.

Experimental Protocols

The following are general protocols for the key experimental steps involving N-Boc-aminooxy-PEG3-propargyl. Note: These protocols provide a starting point and may require optimization based on the specific properties of the molecules being conjugated.

Boc Deprotection of the Aminooxy Group

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive aminooxy functionality.

Materials:

-

N-Boc-aminoxy-PEG3-propargyl

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Dissolve N-Boc-aminoxy-PEG3-propargyl in anhydrous DCM (e.g., 10 mg/mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Oxime Ligation

This protocol outlines the reaction of the deprotected aminooxy-PEG3-propargyl with an aldehyde or ketone-containing molecule.

Materials:

-

Deprotected aminooxy-PEG3-propargyl

-

Aldehyde or ketone-functionalized molecule

-

Anhydrous solvent (e.g., methanol, ethanol, or a buffer system like acetate (B1210297) buffer, pH 4.5-5.5)

-

Aniline (optional, as a catalyst)

Procedure:

-

Dissolve the aldehyde or ketone-functionalized molecule in the chosen solvent.

-

Add a 1.1 to 1.5 molar excess of the deprotected aminooxy-PEG3-propargyl.

-

If using a catalyst, add a catalytic amount of aniline.

-

Stir the reaction mixture at room temperature for 2-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by an appropriate method, such as reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

-

Propargyl-functionalized molecule (from the previous steps or as the starting material)

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

A suitable solvent system (e.g., a mixture of t-butanol and water, or DMF and water)

Procedure:

-

Dissolve the propargyl-functionalized molecule and a slight molar excess (e.g., 1.2 equivalents) of the azide-functionalized molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

-

In another vial, prepare an aqueous solution of CuSO₄ (e.g., 100 mM).

-

Add the CuSO₄ solution to the reaction mixture to a final concentration of approximately 1-5 mol%.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5-10 mol%.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the use of N-Boc-aminoxy-PEG3-propargyl.

Caption: A generalized workflow for the synthesis of a PROTAC using N-Boc-aminoxy-PEG3-propargyl.

Caption: A generalized workflow for the synthesis of an ADC using N-Boc-aminoxy-PEG3-propargyl.

Caption: Logical relationship of the orthogonal reactive groups of N-Boc-aminoxy-PEG3-propargyl.

Conclusion

N-Boc-aminoxy-PEG3-propargyl is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature allows for the straightforward and controlled synthesis of complex biomolecular architectures. The combination of oxime ligation and click chemistry provides a robust and efficient means of assembling these molecules, paving the way for the development of next-generation therapeutics and research probes.

An In-Depth Technical Guide to the Synthesis of N-Boc-aminoxy-PEG3-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthesis route for N-Boc-aminoxy-PEG3-propargyl, a valuable heterobifunctional linker used in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the synthetic strategy, detailed experimental protocols, and expected analytical data.

Overview of the Synthetic Strategy

The synthesis of N-Boc-aminoxy-PEG3-propargyl is proposed as a two-step process starting from commercially available materials. The overall strategy involves the initial preparation of a key intermediate, Propargyl-PEG3-alcohol, followed by a Mitsunobu reaction to couple it with N-Boc-hydroxylamine.

The logical workflow for the synthesis is depicted below:

Caption: Overall synthetic workflow for N-Boc-aminoxy-PEG3-propargyl.

Physicochemical and Analytical Data

This section summarizes the key physicochemical properties and expected analytical data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (%) |

| Triethylene Glycol | C₆H₁₄O₄ | 150.17 | Colorless liquid | ≥99 |

| Propargyl Bromide | C₃H₃Br | 118.96 | Colorless to yellow liquid | ≥97 (80% in toluene) |

| N-Boc-hydroxylamine | C₅H₁₁NO₃ | 133.15 | White crystalline solid | ≥98 |

| Propargyl-PEG3-alcohol | C₉H₁₆O₄ | 188.22 | Colorless to pale yellow oil | ≥95 |

| N-Boc-aminoxy-PEG3-propargyl | C₁₄H₂₅NO₆ | 303.35 | Colorless to pale yellow oil | ≥95 |

Predicted NMR and Mass Spectrometry Data for N-Boc-aminoxy-PEG3-propargyl

Note: The following NMR and MS data are predicted based on the chemical structure and data from similar compounds. Actual experimental data may vary.

| Data Type | Predicted Values |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.55 (br s, 1H, NH), 4.20 (t, J = 4.8 Hz, 2H, -O-CH₂-C≡CH), 4.18 (d, J = 2.4 Hz, 2H, -O-CH₂-C≡CH), 3.80-3.60 (m, 10H, PEG -CH₂-), 2.44 (t, J = 2.4 Hz, 1H, -C≡CH), 1.48 (s, 9H, Boc -C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 157.0 (C=O), 81.5 (-C(CH₃)₃), 79.5 (-C≡CH), 77.0 (-O-CH₂-), 74.8 (-C≡CH), 70.8, 70.6, 70.4, 69.2 (PEG -CH₂-), 58.5 (-O-CH₂-C≡CH), 28.3 (-C(CH₃)₃) |

| Mass Spectrometry (ESI-MS) | m/z: 304.17 [M+H]⁺, 326.15 [M+Na]⁺ |

Experimental Protocols

Step 1: Synthesis of Propargyl-PEG3-alcohol

This procedure describes the monosubstitution of triethylene glycol with propargyl bromide via a Williamson ether synthesis.

Materials:

-

Triethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide, 80% in toluene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Propargyl-PEG3-alcohol as a colorless to pale yellow oil.

Step 2: Synthesis of N-Boc-aminoxy-PEG3-propargyl

This procedure utilizes the Mitsunobu reaction to couple Propargyl-PEG3-alcohol with N-Boc-hydroxylamine. The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups.[1][2]

Materials:

-

Propargyl-PEG3-alcohol

-

N-Boc-hydroxylamine

-

Triphenylphosphine (B44618) (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve Propargyl-PEG3-alcohol (1.0 eq), N-Boc-hydroxylamine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Due to the polar nature of PEGylated compounds, a gradient elution system (e.g., ethyl acetate in hexanes, followed by methanol (B129727) in dichloromethane) may be necessary for effective separation.

Purification and Characterization

The purification of PEGylated compounds can be challenging due to their physical properties (often oils or waxes) and solubility.

-

Column Chromatography: This is the most effective method for purifying the final product. A silica gel stationary phase is typically used. Eluent systems such as ethyl acetate/hexanes or methanol/dichloromethane gradients are recommended.

-

Thin-Layer Chromatography (TLC): TLC is essential for monitoring the reaction progress and identifying fractions containing the desired product during column chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural verification of the final product.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

Logical Relationships in the Mitsunobu Reaction

The mechanism of the Mitsunobu reaction is a key aspect of this synthesis. The following diagram illustrates the critical steps and intermediates.

References

Technical Overview: N-Boc-aminoxy-PEG3-propargyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the chemical properties of N-Boc-aminoxy-PEG3-propargyl, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and proteomics.

Molecular Properties

The key quantitative data for N-Boc-aminoxy-PEG3-propargyl is its molecular formula and corresponding molecular weight. These values are fundamental for stoichiometric calculations in experimental design.

| Property | Value |

| Molecular Formula | C₁₄H₂₅NO₆ |

| Molecular Weight | 303.4 g/mol |

Chemical Structure

N-Boc-aminoxy-PEG3-propargyl consists of three key functional components:

-

N-Boc-protected aminoxy group: Enables reaction with carbonyl compounds (aldehydes and ketones) to form oxime linkages. The Boc (tert-Butyloxycarbonyl) group is a protecting group that can be removed under acidic conditions.

-

PEG3 linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and provides spatial separation between conjugated molecules.

-

Propargyl group: A terminal alkyne that allows for covalent attachment to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry."

The logical relationship and connectivity of these functional groups are depicted in the diagram below.

Caption: Functional components of N-Boc-aminoxy-PEG3-propargyl.

Experimental Context: Role in Bioconjugation

The utility of N-Boc-aminoxy-PEG3-propargyl lies in its ability to link two different molecules (A and B) in a controlled, stepwise manner. A typical experimental workflow is outlined below.

Protocol:

-

Reaction with Carbonyls: The N-Boc-aminoxy group is first deprotected (if necessary) to reveal the reactive aminoxy group. This is then reacted with an aldehyde or ketone on Molecule A to form a stable oxime bond.

-

Purification: The resulting conjugate (Molecule A-linker) is purified from excess reagents.

-

Click Chemistry: The propargyl group on the purified conjugate is then reacted with an azide-functionalized Molecule B in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently connecting Molecule A and Molecule B.

This workflow is visualized in the following diagram.

Caption: A typical bioconjugation workflow using the linker.

Solubility Profile of N-Boc-aminoxy-PEG3-propargyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-aminoxy-PEG3-propargyl, a heterobifunctional linker integral to the fields of bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). An understanding of the solubility of this linker is critical for its effective handling, reaction optimization, and formulation development.

N-Boc-aminoxy-PEG3-propargyl incorporates a terminal alkyne for click chemistry, a Boc-protected aminoxy group for reaction with carbonyls, and a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer. This combination of functionalities dictates its solubility across a range of organic solvents. While extensive quantitative solubility data for this specific molecule is not widely published, this guide synthesizes information from structurally analogous compounds and general principles of PEG chemistry to provide a reliable predictive analysis.

Predicted Solubility of N-Boc-aminoxy-PEG3-propargyl

The solubility of N-Boc-aminoxy-PEG3-propargyl is governed by the interplay between its components: the hydrophilic PEG3 chain, the relatively nonpolar Boc protecting group, and the terminal functional groups. The PEG spacer is expected to enhance solubility in polar solvents.[1] Based on data for similar PEGylated molecules, a qualitative and predictive solubility profile is presented in Table 1.[2][3][4]

Table 1: Predicted Solubility of N-Boc-aminoxy-PEG3-propargyl in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale and Supporting Information |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | PEG linkers and related propargyl-PEG esters demonstrate high solubility in DMSO.[2][5] |

| Dimethylformamide (DMF) | Highly Soluble | Structurally similar PEG linkers are reported to be soluble in DMF.[3][6] | |

| Acetonitrile (ACN) | Soluble | PEGs are generally soluble in acetonitrile.[2] | |

| Tetrahydrofuran (THF) | Soluble | PEGs are generally soluble in THF.[2] | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Related propargyl-PEG esters and other PEG derivatives are soluble in DCM.[2][3][4] |

| Chloroform | Soluble | PEGs are generally soluble in chloroform.[2][4] | |

| Alcohols | Methanol | Soluble | PEGs are generally soluble in methanol.[2] |

| Ethanol | Soluble | PEGs are generally soluble in ethanol.[2] | |

| Aqueous | Water | Moderately Soluble | The hydrophilic PEG3 chain enhances aqueous solubility.[7][8] However, the Boc group may limit overall water solubility compared to unprotected analogs. |

| Nonpolar | Toluene | Sparingly Soluble | PEGs exhibit lower solubility in toluene, though this can be increased with heating.[4] |

| Hexane | Insoluble | PEGs generally have poor solubility in nonpolar aliphatic hydrocarbons.[2] |

It is important to note that these are predicted solubilities. For applications requiring precise concentrations, experimental verification is strongly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility by the Saturation Shake-Flask Method

For researchers requiring precise quantitative solubility data, the saturation shake-flask method is a reliable and widely accepted technique.[5][6] The following protocol can be adapted for determining the solubility of N-Boc-aminoxy-PEG3-propargyl in a specific organic solvent.

Objective: To determine the quantitative thermodynamic solubility of N-Boc-aminoxy-PEG3-propargyl in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

N-Boc-aminoxy-PEG3-propargyl

-

High-purity organic solvents of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or CAD)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Equilibration:

-

Phase Separation:

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.[5]

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of N-Boc-aminoxy-PEG3-propargyl of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same HPLC conditions.

-

-

Calculation:

-

Determine the concentration of N-Boc-aminoxy-PEG3-propargyl in the diluted samples by interpolating from the calibration curve.[2]

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility, typically expressed in mg/mL or mM.[2]

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining solubility via the saturation shake-flask method.

This comprehensive guide provides researchers with a foundational understanding of the solubility of N-Boc-aminoxy-PEG3-propargyl and a robust protocol for its experimental determination. Accurate solubility data is paramount for the successful application of this versatile linker in the synthesis of novel bioconjugates and therapeutics.

References

- 1. biochempeg.com [biochempeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), CAS 2112737-60-5 | AxisPharm [axispharm.com]

In-Depth Technical Guide to Commercial Boc-Protected Aminoxy PEG Linkers for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Boc-protected aminoxy polyethylene (B3416737) glycol (PEG) linkers, a critical class of reagents in modern bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the core chemistry, commercial availability, and detailed applications of these versatile linkers, presenting quantitative data, experimental protocols, and visual workflows to support your research and development endeavors.

Introduction to Boc-Protected Aminoxy PEG Linkers

Boc-protected aminoxy PEG linkers are heterobifunctional molecules that incorporate three key features:

-

A tert-butyloxycarbonyl (Boc)-protected aminoxy group : This functionality provides a stable, latent reactive handle. The Boc group is a widely used protecting group in organic synthesis due to its stability in various conditions and its facile removal under mild acidic conditions.[1]

-

A polyethylene glycol (PEG) spacer : The PEG chain is a hydrophilic polymer that enhances the solubility and biocompatibility of the resulting bioconjugate.[2][3] PEGylation, the process of attaching PEG chains, can also improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic size, leading to a longer circulation half-life and reduced immunogenicity.[2]

-

A second functional group : This group allows for conjugation to another molecule of interest, such as a cytotoxic drug, a peptide, or a protein ligand. Common second functional groups include carboxylic acids, NHS esters, maleimides, and alkynes.

The primary utility of these linkers lies in the chemoselective reaction of the deprotected aminoxy group with aldehydes and ketones to form a stable oxime bond. This bioorthogonal ligation strategy allows for the precise and site-specific modification of complex biomolecules under mild conditions.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer a wide range of Boc-protected aminoxy PEG linkers. These companies provide products with varying PEG chain lengths and diverse second functional groups to cater to a broad spectrum of research needs. Leading suppliers in this space include Vector Labs, AxisPharm, Biopharma PEG (also known as Biochempeg), and Precise PEG.[2][4][]

Below is a summary of representative Boc-protected aminoxy PEG linkers available from these commercial suppliers.

| Product Name | Supplier | PEG Units (n) | Second Functional Group | Molecular Weight ( g/mol ) | Purity |

| Boc-Aminoxy-PEG2-OH | Biopharma PEG | 2 | Hydroxyl | 221.3 | ≥95% |

| t-Boc-Aminooxy-PEG3-acid | AxisPharm | 3 | Carboxylic Acid | 337.37 | ≥95% |

| Boc-Aminoxy-PEG3-OtBu | Biopharma PEG | 3 | tert-Butyl ester | 393.5 | ≥95% |

| t-Boc-Aminooxy-PEG4-acid | AxisPharm | 4 | Carboxylic Acid | 381.42 | ≥95% |

| N-Boc-Aminooxy-PEG12-acid | Precise PEG | 12 | Carboxylic Acid | 733.85 | >96% |

| N-Boc-Aminooxy-PEG12-CH2COOH | Precise PEG | 12 | Carboxymethyl | 719.82 | >96% |

Experimental Protocols

The successful application of Boc-protected aminoxy PEG linkers hinges on two key chemical transformations: the deprotection of the Boc group and the subsequent oxime ligation. The following sections provide detailed methodologies for these steps, as well as their application in the synthesis of ADCs and PROTACs.

Boc Deprotection of the Aminoxy Group

The removal of the Boc protecting group is a critical first step to unmask the reactive aminoxy functionality. This is typically achieved under acidic conditions.

Materials:

-

Boc-protected aminoxy PEG linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

(Optional) Scavenger, such as triisopropylsilane (B1312306) (TIS)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected aminoxy PEG linker in anhydrous DCM (e.g., 0.1 M).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like TIS (2.5-5% v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

-

The resulting deprotected aminooxy PEG linker (as a TFA salt) can often be used directly in the next step.

-

For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until gas evolution ceases, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.

Oxime Ligation for Bioconjugation

The deprotected aminoxy group reacts chemoselectively with an aldehyde or ketone to form a stable oxime linkage.

Materials:

-

Deprotected aminooxy PEG linker

-

Aldehyde or ketone-containing molecule (e.g., protein, peptide, small molecule)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 4.5-5.5 for uncatalyzed reactions; pH 6.5-7.5 for catalyzed reactions)

-

(Optional) Aniline (B41778) as a catalyst

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

-

Add the deprotected aminooxy PEG linker in a 1.5 to 10-fold molar excess over the target molecule.

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours, depending on the reactivity of the carbonyl group.

-

Monitor the reaction progress by an appropriate method, such as SDS-PAGE for proteins (observing a molecular weight shift) or LC-MS for small molecules.

-

Upon completion, purify the conjugate using a suitable chromatographic technique to remove excess linker and other reagents.

Application in Antibody-Drug Conjugate (ADC) Synthesis

Boc-aminoxy PEG linkers are instrumental in creating site-specific ADCs by targeting aldehyde groups introduced into the antibody.

Workflow for ADC Synthesis:

-

Generation of Aldehyde Groups on the Antibody: A common method is the mild oxidation of the carbohydrate moieties in the Fc region of the antibody using sodium periodate (B1199274) (NaIO₄).

-

Conjugation: The deprotected aminoxy-PEG-drug linker is then reacted with the aldehyde-functionalized antibody via oxime ligation.

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, linker, and drug. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

Application in PROTAC Synthesis

In PROTAC synthesis, these linkers connect a target protein-binding ligand and an E3 ligase-binding ligand. The bifunctional nature of the linker allows for a modular and sequential synthesis.

Exemplary PROTAC Synthesis Workflow:

-

First Conjugation: One of the ligands (e.g., with a carboxylic acid) is coupled to the second functional group of the Boc-aminoxy PEG linker (e.g., an amine, forming an amide bond).

-

Boc Deprotection: The Boc group on the linker is removed.

-

Second Conjugation (Oxime Ligation): The second ligand (containing an aldehyde or ketone) is conjugated to the deprotected aminoxy group.

-

Purification: The final PROTAC molecule is purified, typically by preparative HPLC.

Role in Signaling Pathways

Boc-protected aminoxy PEG linkers do not directly participate in signaling pathways. Instead, they are critical components of therapeutic modalities that modulate these pathways.

Antibody-Drug Conjugates (ADCs)

ADCs utilize the specificity of a monoclonal antibody to deliver a cytotoxic payload to cancer cells, thereby influencing cell survival pathways.

-

Mechanism of Action: The ADC binds to a specific antigen on the surface of a cancer cell.[6][7] The ADC-antigen complex is then internalized, typically via endocytosis.[6][7] Inside the cell, the linker is cleaved, releasing the cytotoxic payload.[6][7] The payload then exerts its effect, for example, by disrupting microtubule dynamics or causing DNA damage, which ultimately triggers apoptosis (programmed cell death).[6][7][8]

-

Signaling Implications: In addition to delivering the payload, the antibody component of the ADC can also retain its own biological activity, such as blocking receptor signaling or inducing an immune response against the cancer cell.[9]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[4][10][11]

-

Mechanism of Action: A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4][] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI.[4][10] The polyubiquitinated POI is then recognized and degraded by the proteasome.[4][10][11] The PROTAC is then released and can catalyze the degradation of another POI molecule.[4]

-

Role of the Linker: The PEG linker is not just a spacer but plays a critical role in the formation and stability of the ternary complex.[] Its length, flexibility, and composition can influence the cooperativity of binding and the overall efficiency of protein degradation.[]

Conclusion

Boc-protected aminoxy PEG linkers are powerful and versatile tools for researchers in drug development and chemical biology. Their unique combination of a stable, yet readily deprotected, aminoxy group and a beneficial PEG spacer enables the precise and efficient construction of complex bioconjugates. The commercial availability of a diverse range of these linkers, coupled with well-established protocols for their use, facilitates their application in the development of innovative therapeutics like ADCs and PROTACs. A thorough understanding of their chemistry and strategic application is essential for advancing the next generation of targeted therapies.

References

- 1. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. sinobiological.com [sinobiological.com]

- 4. benchchem.com [benchchem.com]

- 6. Frontiers | Antibody–drug conjugate: a newly developed biological missile for tumor treatment [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. news-medical.net [news-medical.net]

- 10. tandfonline.com [tandfonline.com]

- 11. chempep.com [chempep.com]

The Propargyl Group: A Linchpin in Modern Bioconjugation Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The propargyl group, a small and versatile chemical moiety containing a terminal alkyne, has become an indispensable tool in the field of bioconjugation. Its unique reactivity, particularly in the realm of "click chemistry," allows for the precise and efficient covalent labeling and modification of a wide array of biomolecules, including proteins, nucleic acids, and lipids. This technical guide provides a comprehensive overview of the function of the propargyl group in bioconjugation, with a focus on its core reactions, quantitative data, detailed experimental protocols, and the logical frameworks of its application.

Core Reactions of the Propargyl Group in Bioconjugation

The utility of the propargyl group in bioconjugation is primarily harnessed through its participation in azide-alkyne cycloaddition reactions. These reactions are prized for their high efficiency, specificity, and biocompatibility.[1] The two mainstays of this chemical ligation strategy are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and reliable method for covalently linking a terminal alkyne (such as a propargyl group) with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4] This reaction is characterized by its fast kinetics and high yields, often proceeding to completion in minutes with minimal byproducts.[3] The reaction's specificity is a key advantage, as neither the azide nor the alkyne functionalities are typically found in native biological systems, thus preventing off-target reactions.[3] The CuAAC reaction can be performed under a wide range of conditions, including in aqueous buffers and across a broad pH range (pH 4-11), making it suitable for a variety of biomolecular applications.[3]

A critical component of the CuAAC reaction is the use of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[4][5] To enhance reaction rates and protect biomolecules from potential damage by reactive oxygen species generated by the copper catalyst, accelerating ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed.[5][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity associated with the copper catalyst in live-cell and in vivo applications, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[][8] This reaction is a metal-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a catalyst.[] The driving force for this reaction is the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage.[]

While SPAAC offers superior biocompatibility, its reaction kinetics are generally slower than those of CuAAC.[9] The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne used, with more strained derivatives exhibiting faster reaction rates.[10]

Quantitative Data Summary

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables provide a summary of key quantitative data to aid in the selection of the appropriate bioconjugation strategy.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Limited due to potential copper cytotoxicity[] | High, suitable for in vivo applications[] |

| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹)[11] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used[11] |

| Alkyne Reactant | Terminal alkynes (e.g., propargyl group) | Strained cyclooctynes (e.g., DBCO, BCN)[11] |

| Reagent Accessibility | Simple terminal alkynes are readily available | Strained cyclooctynes can be more complex and expensive to synthesize |

| Side Reactions | Potential for oxidative homocoupling of alkynes[12] | Cyclooctynes can be prone to side reactions if highly unstable |

Table 1: Comparison of CuAAC and SPAAC.

| Reaction Type | Alkyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| CuAAC | Propargyl-PEG-biotin | Azido-protein | ~1-100 | [11] |

| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | m-PEG10-azide | ~0.15 | [11] |

| SPAAC | Dibenzocyclooctyne (DBCO) | m-PEG10-azide | ~10⁻³ - 1 | [11] |

Table 2: Typical Second-Order Rate Constants for CuAAC and SPAAC Reactions.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol provides a general guideline for the CuAAC-mediated labeling of a protein containing a propargyl group with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Propargyl-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Azide-functionalized molecule (e.g., fluorescent dye-azide)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Aminoguanidine (B1677879) hydrochloride stock solution (optional, e.g., 1 M in water)

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the propargyl-modified protein and the azide-containing molecule. A typical starting molar ratio is 1:1.2 (alkyne:azide). Add the reaction buffer to achieve the desired final concentration of reactants (typically in the low millimolar to high micromolar range).[13]

-

Prepare Copper/Ligand Complex: In a separate tube, prepare the copper/ligand complex by mixing CuSO₄ and THPTA in a 1:5 molar ratio and let it stand for a few minutes.[14] This pre-mixing helps stabilize the Cu(I) ion.[14]

-

Add Copper/Ligand Complex: Add the copper/ligand complex to the reaction mixture. A final copper concentration of 1-5 mol% relative to the limiting reagent is a good starting point.[13] If using, add aminoguanidine to the reaction mixture to a final concentration of 25 mM to scavenge reactive ascorbate byproducts.[6]

-

Reaction Initiation and Incubation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.[14] Close the tube to minimize oxygen diffusion and mix gently.[6] Allow the reaction to proceed for 1 hour at room temperature.[6]

-

Workup: The workup procedure will depend on the specific application and may include purification steps like dialysis, size-exclusion chromatography, or affinity purification to remove excess reagents.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein

This protocol provides a general guideline for the SPAAC-mediated labeling of a protein containing an azide group with a cyclooctyne-functionalized molecule.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Cyclooctyne-functionalized molecule (e.g., DBCO-dye)

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the cyclooctyne-functionalized molecule. A typical starting molar ratio is 1:1.2 (azide:cyclooctyne). Add the reaction buffer to achieve the desired final concentration of reactants.

-

Incubation: Mix the reaction gently and incubate at room temperature or 37°C. The reaction time can vary from several hours to overnight, depending on the reactivity of the cyclooctyne and the desired conversion.[15]

-

Workup: Similar to CuAAC, the workup will depend on the application and may involve purification to remove unreacted labeling reagents.

Visualizing the Role of the Propargyl Group

To better understand the function of the propargyl group in bioconjugation, the following diagrams illustrate the key reaction pathways and logical relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bioclone.net [bioclone.net]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Aminoxy-PEG Linkers for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, or PEGylation, is a paramount strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, improve stability, and reduce immunogenicity. Among the various chemical strategies for PEGylation, the use of aminoxy-PEG linkers to form a stable oxime bond with a carbonyl group on a target protein offers a highly specific and robust method for bioconjugation. This technical guide provides a comprehensive overview of aminoxy-PEG linkers, detailing their reaction mechanisms, applications, and the analytical methods for characterizing the resulting conjugates. Detailed experimental protocols and quantitative data are presented to provide researchers with the practical information needed to effectively implement this powerful technology.

Introduction to Aminoxy-PEG Linkers

Aminoxy-PEG linkers are heterobifunctional reagents that possess an aminooxy group at one terminus and a variety of functional groups at the other, connected by a PEG spacer of varying lengths.[1][2] The key feature of these linkers is the aminooxy group (-ONH₂), which reacts chemoselectively with aldehydes or ketones to form a stable oxime linkage (-O-N=C-).[3][4] This bioorthogonal reaction is highly specific and can be performed under mild aqueous conditions, making it ideal for the modification of sensitive biomolecules like proteins.[5][6]

The PEG component of the linker imparts favorable physicochemical properties to the conjugate, such as increased hydrophilicity and biocompatibility.[7] The length and structure (linear or branched) of the PEG chain can be tailored to modulate the properties of the final PEGylated protein.[7]

Core Principles of Aminoxy-PEG Chemistry

The fundamental reaction underpinning the use of aminoxy-PEG linkers is the formation of an oxime bond. This reaction proceeds through the nucleophilic attack of the aminooxy group on a carbonyl carbon (aldehyde or ketone).[8] The reaction is most efficient under mildly acidic conditions (pH 4.5-5.5); however, it can also proceed at neutral pH, often with the aid of a catalyst such as aniline (B41778) or its derivatives.[9][10]

The resulting oxime linkage is significantly more stable than other imine-based linkages, such as hydrazones, particularly at physiological pH.[6][8][11] This high stability is crucial for in vivo applications where premature cleavage of the linker could lead to the loss of the therapeutic effect.[9]

Generating the Reactive Carbonyl Handle on Proteins

A prerequisite for protein modification with aminoxy-PEG linkers is the presence of a reactive aldehyde or ketone group on the protein. Several strategies have been developed to introduce these functional groups in a site-specific manner:

-

Oxidation of N-terminal Serine/Threonine: The N-terminal serine or threonine residue can be oxidized with sodium periodate (B1199274) to generate a glyoxylyl group (an aldehyde).[12][13]

-

Genetic Incorporation of Unnatural Amino Acids: An unnatural amino acid containing a ketone or aldehyde group, such as p-acetyl-L-phenylalanine, can be genetically encoded into the protein at a specific site.[14]

-

Enzymatic Modification: Enzymes like formylglycine-generating enzyme (FGE) can be used to oxidize a cysteine residue within a specific peptide tag to a formylglycine residue, which contains an aldehyde group.[15]

Quantitative Data Summary

The selection of an appropriate aminoxy-PEG linker and the optimization of the conjugation reaction are critical for successful protein modification. The following tables summarize key quantitative data to aid in this process.

| Property | Value | Reference(s) |

| Optimal Reaction pH | 4.5 - 7.5 | [9][11] |

| Catalysts | Aniline, m-phenylenediamine (B132917) (mPDA) | [3][16] |

| Molar Ratio (Linker:Protein) | 10:1 to 50:1 (molar excess of linker) | [3][4] |

| Typical Reaction Time | 1 - 16 hours | [3][15][17] |

| Typical Reaction Temperature | 4°C to 37°C | [14][15] |

| Linkage Type | Relative Hydrolytic Stability | Key Characteristics | Reference(s) |

| Oxime | High | Very stable under physiological conditions; preferred for long-term in vivo applications. | [5][8][18] |

| Hydrazone | Moderate | Less stable than oximes, particularly under acidic conditions; can be useful for controlled release. | [5][18] |

| Imine (Schiff Base) | Low | Generally unstable and requires reduction to form a stable secondary amine bond. | [11] |

Experimental Protocols

Protocol 1: Site-Specific PEGylation of a Protein with an N-terminal Serine

Objective: To conjugate an aminoxy-PEG linker to a protein via an oxidized N-terminal serine residue.

Materials:

-

Protein with an N-terminal serine (1-5 mg/mL in a suitable buffer like PBS, pH 7.4)

-

Sodium meta-periodate (NaIO₄) solution (e.g., 100 mM in water)

-

Aminoxy-PEG linker (e.g., 50 mM in DMSO or water)

-

Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5-7.5)

-

Desalting column

Procedure:

-

Protein Oxidation:

-

Buffer Exchange:

-

Remove excess sodium periodate and exchange the buffer to the Reaction Buffer using a desalting column.[11]

-

-

Oxime Ligation:

-

To the aldehyde-modified protein, add the aminoxy-PEG linker solution to a final concentration that is in 10-50 fold molar excess to the protein.[3]

-

If a catalyst is used, add aniline to a final concentration of 10-100 mM.[3]

-

Incubate the reaction for 2-16 hours at room temperature or 4°C with gentle mixing.[3][15]

-

-

Purification:

-

Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[3]

-

-

Characterization:

Protocol 2: Characterization of PEGylated Proteins by LC-MS/MS

Objective: To identify the site of PEGylation and determine the degree of modification.

Materials:

-

PEGylated protein sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin

-

C18 reversed-phase column

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Protein Digestion:

-

Reduce the PEGylated protein by adding DTT and incubating.

-

Alkylate the protein by adding IAM and incubating in the dark.

-

Digest the protein with trypsin overnight at 37°C.[19]

-

-

LC Separation:

-

Separate the resulting peptides using a C18 reversed-phase column with a gradient of acetonitrile (B52724) in 0.1% formic acid.[19]

-

-

MS and MS/MS Analysis:

-

Analyze the eluting peptides using an ESI mass spectrometer in data-dependent acquisition mode.

-

Subject the most intense ions in each MS scan to MS/MS fragmentation to identify the peptide sequence and the site of PEG attachment.[19]

-

Visualizing Workflows and Mechanisms

Logical Workflow for Protein PEGylation

Mechanism of Oxime Bond Formation

Applications in Drug Development

The use of aminoxy-PEG linkers for protein modification has significant implications for drug development:

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of protein therapeutics, which can reduce renal clearance and extend their circulation half-life, leading to less frequent dosing.[12][21]

-

Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing the likelihood of an immune response.[12][21]

-

Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in vivo.[21]

-

Antibody-Drug Conjugates (ADCs): Aminoxy-PEG linkers can be used to attach potent cytotoxic drugs to antibodies in a site-specific manner, creating ADCs with improved therapeutic indices.[3][22]

-

PROTACs: These linkers are also valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[3][17][23]

Conclusion

Aminoxy-PEG linkers represent a powerful and versatile tool for the site-specific modification of proteins. The formation of a highly stable oxime bond under mild reaction conditions allows for the creation of robust bioconjugates with enhanced therapeutic properties. The ability to precisely control the site of PEGylation is critical for preserving the biological activity of the protein and for generating homogeneous products, which is a key consideration for regulatory approval. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with aminoxy-PEG chemistry, equipping researchers and drug development professionals with the necessary knowledge to leverage this technology for the development of next-generation biotherapeutics.

References

- 1. adcreview.com [adcreview.com]

- 2. Aminooxy-PEG-Amine - ADC Linkers | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]

- 21. biochempeg.com [biochempeg.com]

- 22. benchchem.com [benchchem.com]

- 23. medchemexpress.com [medchemexpress.com]

The Hydrophilic Nature of PEG3 Linkers and Their Impact on Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety plays a pivotal role in defining the therapeutic's overall performance. Among the various linker technologies, the incorporation of short, discrete polyethylene (B3416737) glycol (PEG) units has become a key strategy to modulate the physicochemical and pharmacokinetic properties of complex biologics and small molecules. This technical guide provides an in-depth examination of the PEG3 linker, a short chain of three ethylene (B1197577) glycol units, focusing on its inherent hydrophilicity and the consequential effects on solubility, aggregation, pharmacokinetics, and cellular permeability. This document serves as a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of key concepts to aid in the rational design of next-generation therapeutics.

The Core Principle: Leveraging the Hydrophilicity of the PEG3 Linker

The fundamental advantage of a PEG3 linker stems from its hydrophilic nature. The repeating ethylene glycol units (–O–CH₂–CH₂–) readily form hydrogen bonds with water molecules, creating a hydration shell around the conjugated therapeutic.[1] This microscopic "shielding" has several profound macroscopic effects that are highly desirable in drug design.[2]

A primary benefit is the significant enhancement of aqueous solubility, a common hurdle for many potent, yet hydrophobic, small molecule drugs and payloads used in ADCs and PROTACs.[][4] By covalently attaching a PEG3 linker, the overall polarity of the molecule is increased, which can prevent aggregation and precipitation in physiological environments.[2]

Furthermore, this hydrophilicity influences the pharmacokinetic profile of the drug. The hydration layer can reduce non-specific binding to plasma proteins and shield the conjugate from recognition by the reticuloendothelial system, often leading to a longer circulation half-life and improved biodistribution.[2] In the context of ADCs, the enhanced solubility imparted by PEG linkers can enable higher drug-to-antibody ratios (DARs) without inducing aggregation, a critical factor for therapeutic efficacy.[5]

Quantitative Analysis of PEG3 Linker Effects

The decision to incorporate a PEG3 linker is a trade-off between gaining the benefits of hydrophilicity and potentially introducing steric hindrance or altering the intrinsic activity of the parent molecule. The following tables provide a summary of quantitative data, compiled from various sources and illustrative examples, to compare the effects of a PEG3 linker against non-PEG and longer-chain PEG linkers.

Table 1: Comparative Physicochemical Properties of Linkers